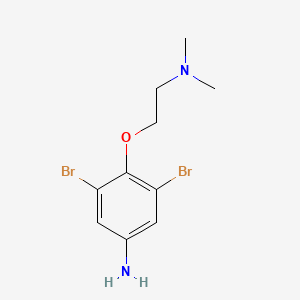
3,5-Dibromo-4-(2-(dimethylamino)ethoxy)benzenamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dibromo-4-(2-(dimethylamino)ethoxy)benzenamine: is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of two bromine atoms at the 3 and 5 positions, a dimethylaminoethoxy group at the 4 position, and an amine group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-4-(2-(dimethylamino)ethoxy)benzenamine typically involves the bromination of 4-(2-(dimethylamino)ethoxy)aniline. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform. The reaction conditions usually involve maintaining a controlled temperature to ensure selective bromination at the 3 and 5 positions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can target the bromine atoms, potentially leading to debromination under specific conditions.
Substitution: The bromine atoms in the compound make it susceptible to nucleophilic substitution reactions, where the bromine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium thiolate (KSCN) are often employed in substitution reactions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Debrominated products.
Substitution: Products where bromine atoms are replaced by other functional groups.
科学的研究の応用
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its bromine atoms make it a useful building block for Suzuki-Miyaura coupling reactions.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and receptor binding due to its structural features.
Industry: In the industrial sector, the compound may be used in the synthesis of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 3,5-Dibromo-4-(2-(dimethylamino)ethoxy)benzenamine involves its interaction with specific molecular targets. The dimethylaminoethoxy group can interact with various receptors or enzymes, potentially inhibiting or activating their functions. The bromine atoms may also play a role in the compound’s binding affinity and specificity.
類似化合物との比較
3,5-Dibromo-4-methylaniline: Similar structure but with a methyl group instead of the dimethylaminoethoxy group.
4-(2-(Dimethylamino)ethoxy)aniline: Lacks the bromine atoms, making it less reactive in certain substitution reactions.
Uniqueness: The presence of both bromine atoms and the dimethylaminoethoxy group makes 3,5-Dibromo-4-(2-(dimethylamino)ethoxy)benzenamine unique in its reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions with biological targets.
特性
CAS番号 |
15592-73-1 |
|---|---|
分子式 |
C10H14Br2N2O |
分子量 |
338.04 g/mol |
IUPAC名 |
3,5-dibromo-4-[2-(dimethylamino)ethoxy]aniline |
InChI |
InChI=1S/C10H14Br2N2O/c1-14(2)3-4-15-10-8(11)5-7(13)6-9(10)12/h5-6H,3-4,13H2,1-2H3 |
InChIキー |
MVFLWWXESBADPF-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCOC1=C(C=C(C=C1Br)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-chloro-N'-[5-(4-chlorophenyl)-1,2,4-triazin-3-yl]butanehydrazide](/img/structure/B12809517.png)
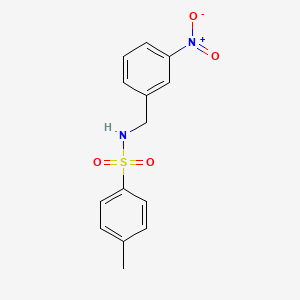
![Propanamide, 3-[(2-hydroxyethyl)amino]-](/img/structure/B12809530.png)

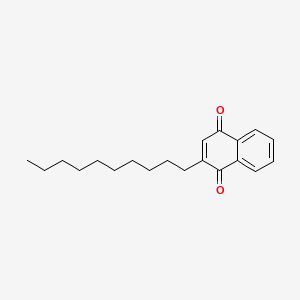
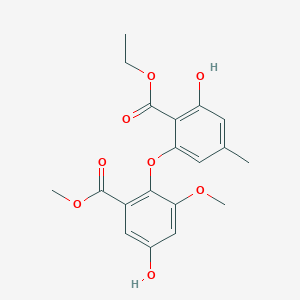
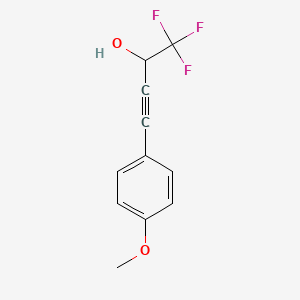
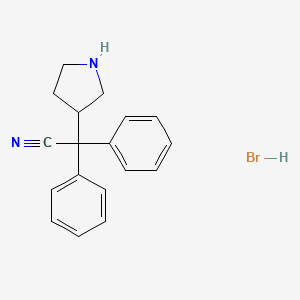
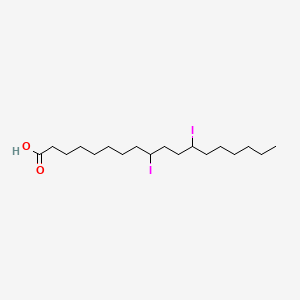
![1-{[Acetyl(4-methylphenyl)amino]methyl}naphthalen-2-yl acetate](/img/structure/B12809578.png)
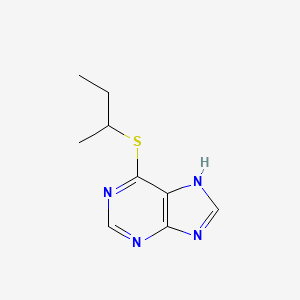
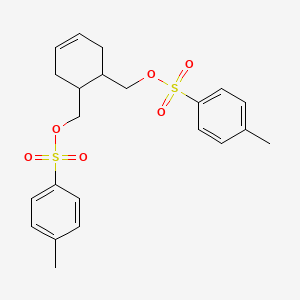
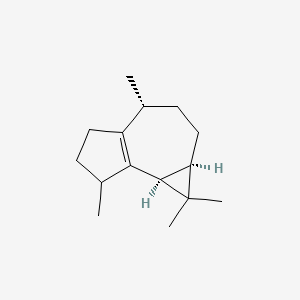
![1-(7,7-Dioxido-14h-dibenzo[a,h]phenothiazin-14-yl)ethanone](/img/structure/B12809610.png)
